molecular formula C12H13N5 B1219600 2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline CAS No. 156243-39-9

2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline

Cat. No.: B1219600
CAS No.: 156243-39-9
M. Wt: 227.27 g/mol
InChI Key: ZSISUTCDDLFJLH-UHFFFAOYSA-N
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Description

2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline is an organic compound belonging to the class of quinoxalines. Quinoxalines are bicyclic heterocycles composed of a benzene ring fused to a pyrazine ring. This compound is known for its mutagenic and carcinogenic properties, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-nitroaniline with acetone in the presence of a catalyst, followed by reduction and cyclization steps .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, likely due to its specialized applications and potential hazards. the synthesis generally follows similar principles as laboratory methods, with scaled-up reaction vessels and stringent safety protocols .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce various substituted imidazoquinoxalines .

Scientific Research Applications

2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline has several scientific research applications:

    Chemistry: Used as a model compound to study heterocyclic chemistry and reaction mechanisms.

    Biology: Investigated for its mutagenic and carcinogenic effects on biological systems.

    Medicine: Studied for its potential role in cancer research and drug development.

    Industry: Utilized in the synthesis of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline involves its interaction with DNA, leading to mutations and potential carcinogenesis. The compound can form adducts with DNA, causing structural changes that interfere with normal cellular processes. This interaction is facilitated by metabolic activation, where the compound is converted into reactive intermediates by enzymes such as cytochrome P450 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline is unique due to its specific substitution pattern and the resulting biological activity. Its mutagenic and carcinogenic properties make it a valuable compound for studying the mechanisms of chemical-induced carcinogenesis and for developing potential therapeutic interventions .

Properties

IUPAC Name

3,4,6-trimethylimidazo[4,5-g]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5/c1-6-5-14-8-4-9-11(7(2)10(8)15-6)17(3)12(13)16-9/h4-5H,1-3H3,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSISUTCDDLFJLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(C=C2N=C1)N=C(N3C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166065
Record name 2-Amino-1,7,9-trimethylimidazo(4,5-g)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040300
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

156243-39-9
Record name 2-Amino-1,7,9-trimethylimidazo(4,5-g)quinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156243399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-1,7,9-trimethylimidazo(4,5-g)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Melting Point

250 °C
Record name 2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040300
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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